molecular formula C13H13NO2 B5789809 5-methyl-N-(4-methylphenyl)furan-2-carboxamide

5-methyl-N-(4-methylphenyl)furan-2-carboxamide

Cat. No.: B5789809
M. Wt: 215.25 g/mol
InChI Key: GCMVXRLAZDAGHV-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylphenyl)furan-2-carboxamide is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group and a carboxamide group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylphenyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 5-methyl-N-(4-methylphenyl)furan-2-amine.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-methyl-N-(4-methylphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    5-methylfuran-2-carboxylic acid: A precursor in the synthesis of 5-methyl-N-(4-methylphenyl)furan-2-carboxamide.

    4-methylaniline: Another precursor used in the synthesis.

    Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring and the presence of both a methyl group and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-N-(4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-6-11(7-4-9)14-13(15)12-8-5-10(2)16-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMVXRLAZDAGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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